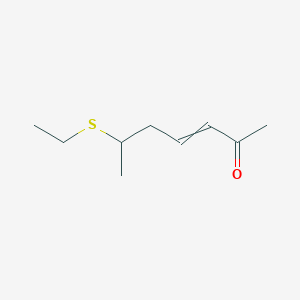
6-Ethylthio-3-hepten-2-one
概要
説明
6-(Ethylthio)hept-3-en-2-one is an organic compound with the molecular formula C9H16OS It is characterized by the presence of an ethylthio group attached to a heptenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)hept-3-en-2-one typically involves the reaction of hept-3-en-2-one with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution of the ethylthio group onto the heptenone backbone.
Solvent: The reaction is often conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-(Ethylthio)hept-3-en-2-one may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(Ethylthio)hept-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Ethylthio)hept-3-en-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Ethylthio)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-(Methylthio)hept-3-en-2-one: Similar structure but with a methylthio group instead of an ethylthio group.
6-(Propylthio)hept-3-en-2-one: Similar structure but with a propylthio group instead of an ethylthio group.
6-(Butylthio)hept-3-en-2-one: Similar structure but with a butylthio group instead of an ethylthio group.
Uniqueness
6-(Ethylthio)hept-3-en-2-one is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research.
特性
CAS番号 |
81008-52-8 |
|---|---|
分子式 |
C9H16OS |
分子量 |
172.29 g/mol |
IUPAC名 |
(E)-6-ethylsulfanylhept-3-en-2-one |
InChI |
InChI=1S/C9H16OS/c1-4-11-9(3)7-5-6-8(2)10/h5-6,9H,4,7H2,1-3H3/b6-5+ |
InChIキー |
WZHZGZNRMBGZCR-AATRIKPKSA-N |
異性体SMILES |
CCSC(C)C/C=C/C(=O)C |
正規SMILES |
CCSC(C)CC=CC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














